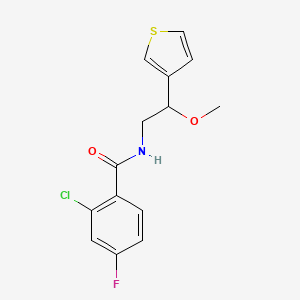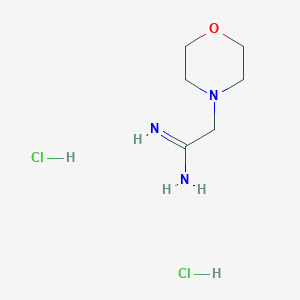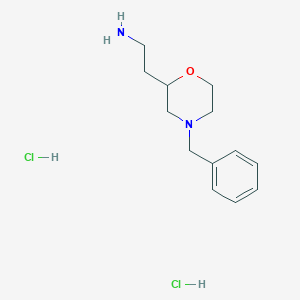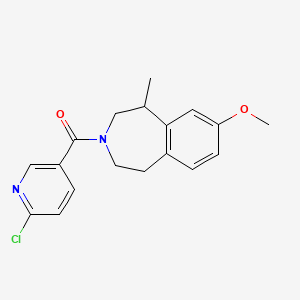
2-chloro-4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. It’s likely that this compound could participate in various types of reactions, including those typical of halobenzoic acids and benzamides .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecular imaging probe, has been used with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study revealed significant decreases in receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, with a strong correlation between these decreases and the worsening of clinical symptoms (Kepe et al., 2006).
Anti-Microbial Properties
Thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these compounds in the development of novel anti-microbial agents (Limban et al., 2011).
Fluorescence Enhancement in Research
Glibenclamide, a compound with a similar structure, enhances the intrinsic fluorescence intensity of erbium (Er), making it a useful probe for monitoring biochemical reactions and interactions between Ca2+ and biologically important molecules. This property can be leveraged in high-performance liquid chromatography (Faridbod et al., 2009).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, like the chemical , have been studied as corrosion inhibitors for carbon steel in acidic media. These compounds exhibit promising inhibition efficiency and adhere to the Langmuir adsorption isotherm, suggesting their potential application in corrosion protection (Fouda et al., 2020).
Melatonin Receptor Binding
Compounds similar to 2-chloro-4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide have been evaluated for their binding affinity and intrinsic activity at melatonin receptors. Some derivatives have shown selectivity for MT2 receptors, acting as partial agonists or antagonists, indicating potential therapeutic applications (Mesangeau et al., 2011).
Imaging of Sigma2 Receptor Status in Tumors
Fluorine-containing benzamide analogs have been synthesized for PET imaging of the sigma2 receptor status in solid tumors. These compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for imaging applications in cancer research (Tu et al., 2007).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-3-2-10(16)6-12(11)15/h2-6,8,13H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASCCAAQNHXDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=C(C=C1)F)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2672908.png)
![N-(3-chloro-2-fluorophenyl)-2-(5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2672909.png)

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2672912.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2672913.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2672915.png)

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2672919.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2672922.png)

![4-Amino-2-[(propan-2-yloxy)methyl]phenol](/img/structure/B2672926.png)
